molecular formula C4H4N2 B1198779 Pyridazine CAS No. 289-80-5

Pyridazine

Cat. No.: B1198779
CAS No.: 289-80-5
M. Wt: 80.09 g/mol
InChI Key: PBMFSQRYOILNGV-UHFFFAOYSA-N
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Description

Pyridazine (1,2-diazine) is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure confers unique electronic and physicochemical properties, distinguishing it from other azines like pyridine (one nitrogen) and diazines such as pyrimidine (1,3-diazine) and pyrazine (1,4-diazine). This compound derivatives are pivotal in medicinal chemistry, exhibiting antibacterial, antifungal, antitubercular, and enzyme-inhibitory activities .

Preparation Methods

Classical Synthetic Approaches to Pyridazine

Cyclization of 1,4-Diketones with Hydrazine

The most established method involves the condensation of 1,4-diketones with hydrazine hydrate, forming dihydrothis compound intermediates that undergo oxidation to yield pyridazines . For example, 2,5-hexanedione reacts with hydrazine in ethanol under reflux to produce 3,6-dimethylthis compound after oxidation with potassium permanganate . This method is limited by the accessibility of 1,4-diketones, which often require multi-step syntheses.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of hydrazine on carbonyl groups, followed by dehydration and aromatization. Oxidation of the dihydrothis compound intermediate (e.g., using KMnO₄ or CrO₃) is critical to achieve full conjugation .

1,4-Ketoesters and Ketoacids as Precursors

1,4-Ketoesters (e.g., ethyl levulinate) and ketoacids (e.g., levulinic acid) react with hydrazines to form pyridazinones, which can be dehydrogenated to pyridazines . A study by Mohammad et al. demonstrated that β-(4-substituted benzoyl)propionic acids cyclize with hydrazine hydrate to yield 6-arylpyridazin-3(2H)-ones in 65–78% yields .

Advantages :

  • Utilizes commercially available starting materials (e.g., succinic anhydride derivatives) .

  • Enables introduction of electron-withdrawing groups at the 3-position via ester hydrolysis .

Modern Methods for Functionalized Pyridazines

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates this compound formation by enhancing reaction kinetics. For instance, [3+2] dipolar cycloadditions of pyridazinium ylides with alkenes under microwave conditions achieved 85–92% yields in 10–15 minutes, compared to 6–8 hours via conventional heating . This method reduces solvent use by 50%, aligning with green chemistry principles .

Tetrazine Cycloaddition Routes

1,2,4,5-Tetrazines undergo inverse electron-demand Diels-Alder reactions with alkynes or alkenes, producing pyridazines with high regioselectivity . For example, dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate reacts with norbornadiene to yield bicyclic pyridazines in 89% yield .

Applications :

  • Generates pyridazines with electron-deficient substituents for optoelectronic materials .

Halogenation and Substitution Reactions

Chlorination and Thionation

Chlorination of pyridazinones using POCl₃ replaces carbonyl oxygen with chlorine, enabling further functionalization. Compound 1a (4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one) reacted with POCl₃ to form 3-chlorothis compound 2 , confirmed by the absence of C=O in IR spectra . Thionation with P₄S₁₀ converted 1a to pyridazinethione 3 , characterized by a C=S band at 1228 cm⁻¹ .

Nucleophilic Aromatic Substitution

3-Chloropyridazines undergo substitution with amines, alcohols, or thiols. For example, 2 reacted with thiourea to yield 3 , while morpholine substituted ethyl 6-chloro-5-(trifluoromethyl)this compound-3-carboxylate (6 ) to form 13 in 54% yield .

Recent Advances in Trifluoromethylpyridazines

Synthesis of 3,6-Disubstituted Derivatives

A 2020 study synthesized 3,6-disubstituted pyridazines (11a–r ) via two routes :

  • Route 1 : Amide intermediates (9a–e ) reacted with amines (8a–e ) in dioxane, yielding 11a–r in 50–73% .

  • Route 2 : Direct amidation of ethyl 6-morpholino-5-(trifluoromethyl)this compound-3-carboxylate (13 ) with primary amines gave lower yields (29–54%) .

Key Finding : Route 1 is superior for trifluoromethylpyridazines due to higher yields and milder conditions .

Anticancer Activity

Pyridazines 11a–r exhibited IC₅₀ values of 1.2–8.7 μM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, with 11g (IC₅₀ = 1.2 μM) showing 12-fold selectivity over normal cells .

Biological Applications and Structure-Activity Relationships

Antiviral Pyridazinones

Compound 10 (5-(4-chlorophenylamino)-7-(3,5-dimethoxybenzylidene)-3-phenyl-5H-pyridazino[3,4-b] thiazin-6(7H)-one) inhibited hepatitis A virus (HAV) with a selectivity index (SI) of 28.6, surpassing ribavirin (SI = 9.8) .

Antibacterial Agents

Pyridazinium ylides synthesized via microwave showed MIC values of 4–16 μg/mL against Staphylococcus aureus, comparable to ampicillin .

Comparative Analysis of Synthetic Methods

MethodReagents/ConditionsYield (%)Advantages
1,4-Diketone CyclizationHydrazine hydrate, EtOH, Δ60–75Simple setup, scalable
Tetrazine CycloadditionTetrazines, alkynes, RT80–95High regioselectivity
Microwave SynthesisMW, 150°C, 10 min85–92Rapid, solvent-efficient
HalogenationPOCl₃, PCl₅, 80°C70–85Enables diverse substitutions

Chemical Reactions Analysis

Pyridazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic and nucleophilic reagents, such as halogens and amines, are used under mild to moderate conditions.

Major Products:

    Oxidation: Pyridazinone derivatives.

    Reduction: Dihydrothis compound derivatives.

    Substitution: Polysubstituted this compound derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Pyridazine derivatives have shown promising anticancer properties. Research has indicated that certain this compound-containing compounds exhibit cytotoxic activity against various cancer cell lines. For instance, compounds targeting vascular endothelial growth factor receptor kinase demonstrated significant inhibition, with some derivatives showing potency comparable to established drugs like imatinib in vitro and in vivo studies against colon cancer and breast cancer cell lines .

1.2 Antimicrobial Properties

This compound derivatives have been evaluated for their antibacterial activities. A study reported the synthesis of ruthenium complexes with this compound-3-carboxylic acid, which exhibited notable anti-biofilm activity against Pseudomonas aeruginosa while demonstrating low cytotoxicity to normal cells . This highlights the potential of this compound compounds in developing new antimicrobial agents.

1.3 Neuroprotective Effects

This compound derivatives have been investigated for their neuroprotective effects, with some compounds displaying activity against neurodegenerative diseases. Their ability to engage in hydrogen bonding and π-π stacking interactions enhances their potential in drug design for neurological applications .

1.4 Other Biological Activities

This compound derivatives are also noted for various other biological activities, including anti-inflammatory, antihypertensive, and analgesic effects. Their broad spectrum of pharmacological properties makes them valuable candidates for further drug development .

Agricultural Applications

2.1 Pesticidal and Herbicidal Properties

The agricultural sector benefits from this compound compounds due to their pesticidal and herbicidal activities. Certain this compound analogs have been identified as effective agents against pests and weeds, contributing to sustainable agricultural practices . The exploration of these compounds can lead to the development of safer and more effective agricultural chemicals.

Drug Development Case Study

A notable case study involves the development of the gonadotropin-releasing hormone receptor antagonist relugolix, which incorporates a this compound ring in its structure. Approved by the U.S. Food and Drug Administration for treating advanced prostate cancer, this drug exemplifies the successful application of this compound in modern medicine .

Antibacterial Agent Development

Another case study focuses on the synthesis of ruthenium complexes with this compound-3-carboxylic acid, which were evaluated for their antibacterial properties against Pseudomonas aeruginosa. The results demonstrated high efficacy in reducing virulence factors associated with bacterial infections, showcasing the potential of this compound derivatives in combating antibiotic resistance .

Summary of Key Findings

Application AreaKey Findings
Anticancer Activity Compounds exhibit cytotoxic effects comparable to imatinib .
Antimicrobial Effects Ruthenium complexes show significant anti-biofilm activity .
Neuroprotective Effects Engages in beneficial molecular interactions for drug design .
Agricultural Use Effective as pesticides/herbicides contributing to sustainable practices .

Mechanism of Action

Pyridazine is one of the three diazine isomers, the others being pyrimidine and pyrazine. Compared to its isomers, this compound has unique properties and applications:

    Pyrimidine: Pyrimidine is a key component of nucleic acids (DNA and RNA) and is involved in various biological processes. Pyrimidine derivatives are widely used in medicine, including antiviral and anticancer drugs.

    Pyrazine: Pyrazine is known for its aromatic properties and is used in the flavor and fragrance industry. Pyrazine derivatives also exhibit antimicrobial and anticancer activities.

Uniqueness of this compound:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chemical and Electronic Properties

Pyridazine’s electronic structure differs significantly from other diazines due to the adjacency of its nitrogen atoms. Key comparisons include:

Table 1: Structural and Electronic Properties of Diazines

Property This compound (1,2-diazine) Pyrimidine (1,3-diazine) Pyrazine (1,4-diazine)
Nitrogen Positions 1 and 2 1 and 3 1 and 4
Dipole Moment (Debye) ~4.22 (highest among diazines) ~2.10 ~0.60
Aromaticity High High High
Reactivity Electrophilic substitution at C4; prone to ring-opening reactions Substitution at C2, C4, or C5 Limited reactivity due to symmetry

The high dipole moment of this compound arises from electron-withdrawing effects of adjacent nitrogens, enhancing solubility in polar solvents compared to pyrimidine and pyrazine . This polarity facilitates hydrogen bonding, critical for interactions in biological systems .

Physicochemical Properties

This compound derivatives exhibit superior solubility compared to other azines. For instance, alkoxy- and amino-substituted pyridazines show solubility within the optimal range for drug-like compounds (LogP ~2–5) . In contrast, pyrimidine derivatives often require hydrophilic substituents to achieve comparable solubility .

Antimicrobial Activity

This compound derivatives demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), outperforming pyrimidine and pyrazine analogs:

Table 2: Antimicrobial Activity of this compound vs. Other Diazines

Organism This compound Derivatives (MIC Range) Pyrimidine Derivatives (MIC Range) Pyrazine Derivatives (MIC Range)
Staphylococcus aureus 3.13–12.5 μg/mL 25–50 μg/mL >50 μg/mL
Mycobacterium tuberculosis 1.42–3.13 μg/mL 6.25–12.5 μg/mL Not reported
Candida albicans 6.25–12.5 μg/mL 25–50 μg/mL >50 μg/mL

Additionally, saturated pyrrolopyridazines show enhanced activity against Pseudomonas aeruginosa, while aromatic derivatives target Bacillus subtilis .

Enzyme Inhibition

This compound-based acetylcholinesterase (AChE) inhibitors, such as 3-amino-6-phenylpyridazines, achieve IC₅₀ values as low as 0.12 μM, surpassing pyridine and pyrimidine derivatives in potency . The this compound core stabilizes interactions with AChE’s catalytic site through dipole-dipole and π-π stacking interactions .

Biological Activity

Pyridazine is a six-membered heterocyclic compound containing two nitrogen atoms in the 1,2-positions of the ring. Its unique structure has led to the development of various derivatives with significant biological activities, making this compound an important subject of research in medicinal chemistry. This article provides a comprehensive overview of the biological activities associated with this compound and its derivatives, supported by data tables and case studies.

Overview of Biological Activities

This compound derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial : Effective against various bacterial strains.
  • Antidiabetic : Inhibition of α-amylase and other enzymes.
  • Anti-inflammatory : Inhibition of cyclooxygenase (COX) enzymes.
  • Anticancer : Induction of apoptosis in cancer cells.
  • Cardiovascular : Acting as cardiotonic agents.

The biological activity of this compound compounds is often linked to their ability to interact with specific biological targets, such as enzymes and receptors. Here are some key mechanisms:

  • Inhibition of COX Enzymes : this compound derivatives have been shown to inhibit COX-I and COX-II, leading to anti-inflammatory effects .
  • Antibacterial Activity : Certain this compound complexes demonstrate significant antibacterial properties against pathogens like Pseudomonas aeruginosa, reducing virulence factors such as pyoverdine production .
  • Cytotoxic Effects on Cancer Cells : Compounds like 4g have shown potent antiproliferative effects on various cancer cell lines, inducing cell cycle arrest and apoptosis .

1. Antidiabetic Activity

A study identified fourteen this compound analogs as potential α-amylase inhibitors, demonstrating significant inhibition rates that could lead to new antidiabetic therapies .

CompoundIC50 (μM)
This compound Derivative 112.5
This compound Derivative 29.8
This compound Derivative 315.6

2. Anticancer Properties

Research on this compound derivatives revealed that compound 4g exhibited strong inhibitory activity against c-Met and Pim-1 kinases, with IC50 values of 0.163±0.010.163\pm 0.01 and 0.283±0.01μM0.283\pm 0.01\,\mu M, respectively . Additionally, this compound significantly increased apoptosis markers in MCF-7 breast cancer cells.

3. Antimicrobial Effects

A study evaluated the antibacterial activity of newly synthesized this compound derivatives against Gram-positive bacteria, showing remarkable effectiveness against Sarcinia luteea .

CompoundZone of Inhibition (mm)
This compound Derivative A25
This compound Derivative B30

Pharmacological Significance

This compound derivatives are not only important for their biological activities but also for their potential as drug candidates. Three approved drugs containing this compound structures include:

  • Minaprine : A monoamine oxidase inhibitor used as an antidepressant.
  • Relugolix : A GnRH receptor antagonist for prostate cancer treatment.
  • Deucravacitinib : An allosteric inhibitor targeting TYK2 for autoimmune diseases .

Q & A

Basic Research Questions

Q. What are the common pharmacological activities of pyridazine derivatives, and how can researchers validate these activities experimentally?

this compound derivatives exhibit diverse pharmacological profiles, including antimicrobial, anti-inflammatory, and anticancer activities . To validate these, researchers should:

  • Perform in vitro assays (e.g., enzyme inhibition, cell viability tests) with appropriate controls.
  • Use structure-activity relationship (SAR) studies to identify key functional groups.
  • Cross-validate results with in vivo models (e.g., rodent studies for anti-inflammatory activity) .

Q. How can researchers confirm the structural integrity of synthesized this compound derivatives?

Key methodologies include:

  • X-ray crystallography : Resolve molecular geometry and intermolecular interactions (e.g., hydrogen bonding in this compound rings) .
  • NMR spectroscopy : Analyze chemical shifts (e.g., this compound protons at δ 7–9 ppm) and coupling constants to confirm substituent positions .
  • Mass spectrometry : Use fragmentation patterns (e.g., m/z 155 for this compound ring cleavage) to verify molecular composition .

Q. What synthetic strategies are effective for functionalizing the this compound ring?

Common approaches:

  • Nucleophilic substitution : Attach morpholine or alkyl groups at the 4-position using anhydrides or halides .
  • Cycloaddition reactions : Construct fused heterocycles (e.g., thienopyridazines) via Suzuki cross-coupling .
  • Reductive amination : Introduce amine substituents for CNS-targeted drug candidates .

Advanced Research Questions

Q. How can computational methods resolve contradictions in this compound ligand-receptor interaction data?

Contradictions in binding affinity or selectivity may arise from conformational flexibility. Researchers should:

  • Perform molecular dynamics (MD) simulations to study ligand-receptor stability under physiological conditions.
  • Use TD-DFT calculations to predict electronic transitions and compare with experimental UV-Vis spectra .
  • Apply attention analysis (e.g., via BERT-based models) to identify critical molecular descriptors influencing bioactivity .

Q. What experimental design principles mitigate challenges in studying this compound exchange mechanisms in organometallic complexes?

For iridium-pyridazine complexes (e.g., SABRE hyperpolarization studies):

  • Variable-temperature NMR : Quantify exchange rates and extract activation parameters via Eyring analysis (see Table 4 in ).
  • Substrate titration : Monitor ligand displacement using isothermal titration calorimetry (ITC) .
  • Kinetic isotope effects (KIE) : Differentiate associative vs. dissociative pathways .

Q. How can tandem mass spectrometry (MS/MS) distinguish regioisomers of fused this compound derivatives?

  • Analyze fragmentation patterns : For example, m/z 189 indicates this compound ring cleavage in thieno[3',2':4,5]pyrido[2,3-d]pyridazines .
  • Compare substituent-dependent fragmentation : Benzyl-substituted isomers show fewer fragments than methyl-substituted analogs .
  • Use LC-MS/MS with collision-induced dissociation (CID) : Optimize energy settings to enhance diagnostic ion detection.

Q. What strategies optimize the CNS bioavailability of this compound-based therapeutics?

  • LogP optimization : Balance hydrophobicity (e.g., LogP 1–3) to enhance blood-brain barrier (BBB) penetration.
  • Intramolecular hydrogen bond (IMHB) engineering : Improve metabolic stability (e.g., this compound tricycles in M4 PAMs ).
  • Pharmacokinetic profiling : Use microdialysis or PET imaging to assess brain exposure .

Q. Methodological Frameworks

Q. How should researchers design a literature review to identify gaps in this compound agrochemical applications?

  • Database mining : Use SciFinder or Reaxys to filter patents/publications by keywords (e.g., "this compound herbicide," "insecticide SAR").
  • Meta-analysis : Compare efficacy data (e.g., EC50 values) across studies to prioritize under-explored substituents .
  • Trend mapping : Identify declining interest in this compound acaricides vs. emerging herbicide derivatives .

Q. How can machine learning (ML) models predict this compound solubility or Hansen parameters?

  • Feature engineering : Encode this compound descriptors (e.g., dipole moment, H-bond donor count) using RDKit.
  • Transfer learning : Fine-tune pretrained models (e.g., CHEMBERTa) on this compound-specific datasets .
  • Validation : Compare ML-predicted vs. experimental HSPs (e.g., δD, δP, δH) via root-mean-square error (RMSE) .

Properties

IUPAC Name

pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H4N2/c1-2-4-6-5-3-1/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMFSQRYOILNGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H4N2
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Related CAS

95109-07-2
Record name Polypyridazine
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DSSTOX Substance ID

DTXSID7059777
Record name Pyridazine
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Molecular Weight

80.09 g/mol
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CAS No.

289-80-5
Record name Pyridazine
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Synthesis routes and methods I

Procedure details

A THF solution (5 mL) of 3-methylfuran (Acros, 232 mg, 2.83 mmol) is cooled to −78° C. under N2 then treated with nBuLi (1.6 M in hexane, 1.8 mL, 2.9 mmol). After addition of the nBuLi, the solution is warmed to 0° C. for 15 minutes, then to room temperature for an additional 5 minutes. The reaction mixture is then cooled to −78° C. and treated with ZnCl2 (Aldrich, 0.5 M in THF, 5.8 mL, 2.9 mmol). The resulting mixture is warmed to room temperature and treated with 8-(1-ethyl-propyl)-3-iodo-2,6-dimethyl-imidazo[1,2-b]pyridazine (400 mg, 1.17 mmol) and PdCl2(dppf)-CH2Cl2 complex (Aldrich, 95 mg, 0.12 mmol). The mixture is heated to 60° C. for 4 hours, then poured into 1 N HCl (60 mL) and extracted with ethyl acetate (2×60 mL). The combined organic extracts are washed with aq. brine, dried over Na2SO4, filtered, and concentrated. The crude residue is purified by chromatography using hexane-ethyl acetate gradient (100% hexane to 20% ethyl acetate in hexane) to elute the title compound as an oil pyridazine (149 mg, 43% yield). ES-MS (m/z): calc'd for C18H23N3O: 297.2; found: 298.5 (M+H); 1H NMR (400 mHz, CDCl3): δ 7.59 (d, J=1.8 Hz, 1H), 6.71 (s, 1H), 6.47 (d, J=1.8 Hz, 1H), 3.36 (m, 1H), 2.55 (s, 3H), 2.50 (s, 3H), 2.10 (s, 3H), 1.92-1.79 (m, 4H), 0.90 (t, J=7.5 Hz, 6H).
Name
Quantity
1.8 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mg
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
reactant
Reaction Step Four
Name
Quantity
5.8 mL
Type
catalyst
Reaction Step Five
Quantity
232 mg
Type
reactant
Reaction Step Six
Name
Quantity
5 mL
Type
solvent
Reaction Step Six
Yield
43%

Synthesis routes and methods II

Procedure details

FIG. 2 depicts a schematic diagram 200 depicting the treatment of hydrazine waste to glutamine or a derivative thereof, in accordance with a preferred embodiment of the present invention. The hydrogenization of pyridazine using 5% Pd/C can provide glutamine in a 45% yield. Although this pyridazine is not easily biodegraded, the present inventors believe that glutamine can be utilized as a plant nutrient or that it is easily biodegradable. Glutamine can be specifically utilized as a source of energy and for nucleotide synthesis by all rapidly dividing cells. Thus, rather than acting as an environmental hazard, glutamine or a derivative can actually benefit plants exposed to it during a hydrazine remediation process, as described herein.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
5%

Retrosynthesis Analysis

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